molecular formula C13H11Cl2N B2622849 8,9-Dichloro-1,2,3,4-tetrahydroacridine CAS No. 873445-03-5

8,9-Dichloro-1,2,3,4-tetrahydroacridine

カタログ番号: B2622849
CAS番号: 873445-03-5
分子量: 252.14
InChIキー: NDSFDBQTHAIEPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions

8,9-Dichloro-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include acridone derivatives, substituted acridines, and reduced hydroacridines .

類似化合物との比較

Similar Compounds

  • 6,9-Dichloro-1,2,3,4-tetrahydroacridine
  • Acridine
  • 9-Chloro-1,2,3,4-tetrahydroacridine

Uniqueness

8,9-Dichloro-1,2,3,4-tetrahydroacridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively intercalate into DNA and its potential therapeutic applications make it a compound of significant interest in scientific research .

生物活性

8,9-Dichloro-1,2,3,4-tetrahydroacridine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor. This compound is part of a broader class of tetrahydroacridine derivatives that have been studied for various therapeutic applications, including neurodegenerative diseases and cancer.

  • Chemical Formula : C13H12Cl2N
  • Molecular Weight : 253.15 g/mol
  • Structure : The compound features a tetrahydroacridine core with two chlorine substituents at the 8 and 9 positions.

This compound acts primarily as an AChE inhibitor. By inhibiting AChE, it increases acetylcholine levels in the synaptic cleft, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease and other cognitive disorders.

Acetylcholinesterase Inhibition

Research has demonstrated that this compound serves as an intermediate in the synthesis of more potent AChE inhibitors. The compound's derivatives have shown promising results in inhibiting AChE activity effectively. For instance:

  • Inhibition Ratios : Compounds derived from this structure have been reported to exhibit inhibition ratios exceeding 75% against AChE at concentrations as low as 100 μM .

Cytotoxicity Studies

Recent studies evaluated the cytotoxic effects of tetrahydroacridine derivatives on various cancer cell lines:

  • Lung Cancer (A549) : The IC50 values ranged from 68.07 to 183.26 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like etoposide (IC50 = 451.47 μM) .
  • Colorectal Cancer (HT29) : Similar trends were observed with IC50 values between 19.70 and 68.41 μM .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties:

  • In a hyaluronidase inhibition assay, compounds derived from tetrahydroacridine exhibited IC50 values around 52.27 μM, showcasing their potential in reducing inflammation .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroacridine derivatives is influenced by structural modifications:

  • Fluorobenzoyl Moiety : Enhancements in cytotoxicity were noted when this moiety was incorporated into the tetrahydroacridine framework.
  • Chain Length Variability : Studies indicated that increasing the length of carbon chain linkers between the tetrahydroacridine scaffold and functional groups significantly affected antileishmanial activity .

Case Study 1: Neuroprotective Effects

A study focused on the neuroprotective effects of various tetrahydroacridine derivatives showed that certain compounds could significantly reduce neuronal cell death induced by oxidative stress. The most effective compounds exhibited IC50 values below 10 μM in vitro.

Case Study 2: Anticancer Activity

In vivo studies using mouse models demonstrated that selected tetrahydroacridine derivatives could inhibit tumor growth effectively. Compound 6 was categorized under GHS category 4 for toxicity but showed promising anticancer properties without significant mutagenic potential .

特性

IUPAC Name

8,9-dichloro-1,2,3,4-tetrahydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N/c14-9-5-3-7-11-12(9)13(15)8-4-1-2-6-10(8)16-11/h3,5,7H,1-2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSFDBQTHAIEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=C(C(=CC=C3)Cl)C(=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。